4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde
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Overview
Description
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a pyran ring substituted with phenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with phenyl-substituted pyran derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis may also employ advanced techniques like microwave-assisted synthesis to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary alcohols
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carboxylic acid
- 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-ol
- 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-methyl
Uniqueness
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O2/c1-18-12-14-19(15-13-18)22-16-24(20-8-4-2-5-9-20)27-25(23(22)17-26)21-10-6-3-7-11-21/h2-17,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLYZXCMYCLNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(OC(=C2C=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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